Cas no 75867-41-3 (Methyl 4-((trimethylsilyl)ethynyl)benzoate)

Methyl 4-((trimethylsilyl)ethynyl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-((trimethylsilyl)ethynyl)benzoate
- Benzoic acid, 4-[(trimethylsilyl)ethynyl]-, methyl ester
- methyl 4-(2-(trimethylsilyl)ethynyl)benzoate
- 4-((trimethylsilyl)ethynyl)benzoic acid methyl ester
- 4-trimethylsilanylethynyl-benzoic acid methyl es
- 4-trimethylsilylethynylbenzoic acid methyl ester
- AC1LD02Q
- AK114340
- CTK2G8538
- methyl 4-[(trimethylsilyl)ethynyl]benzoate
- methyl 4-[2'-(trimethylsilyl)-ethynyl]benzoate
- methyl 4-< (trimethylsilyl)ethynyl> benzoate
- methyl 4-trimethylsilylethynylbenzoate
- SureCN168698
- 4-(trimethylsilyl)ethynyl-benzoic acid methyl ester
- CS-0119849
- AB9823
- methyl 4-(2-trimethylsilylethynyl)benzoate
- methyl p-trimethylsilylethynylbenzoate
- OMKQKBOYVRHLRP-UHFFFAOYSA-N
- FT-0709516
- Methyl4-((trimethylsilyl)ethynyl)benzoate
- Methyl 4-(trimethylsilylethynyl)benzoate
- Methyl 4-trimethylsilanylethynyl-benzoate
- InChI=1/C13H16O2Si/c1-15-13(14)12-7-5-11(6-8-12)9-10-16(2,3)4/h5-8H,1-4H
- C13H16O2Si
- MFCD14635889
- SCHEMBL168698
- DTXSID80348699
- 75867-41-3
- 4-(Trimethylsilylethynyl)methylbenzoate
- 4-trimethylsilanylethynyl-benzoic acid methyl ester
- DA-32623
-
- MDL: MFCD14635889
- Inchi: InChI=1S/C13H16O2Si/c1-15-13(14)12-7-5-11(6-8-12)9-10-16(2,3)4/h5-8H,1-4H3
- InChI Key: OMKQKBOYVRHLRP-UHFFFAOYSA-N
- SMILES: COC(=O)C1=CC=C(C=C1)C#C[Si](C)(C)C
Computed Properties
- Exact Mass: 232.09198
- Monoisotopic Mass: 232.091956283g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
- LogP: 2.70210
Methyl 4-((trimethylsilyl)ethynyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190489-250mg |
Methyl 4-((trimethylsilyl)ethynyl)benzoate |
75867-41-3 | 95% | 250mg |
¥2977.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190489-1g |
Methyl 4-((trimethylsilyl)ethynyl)benzoate |
75867-41-3 | 95% | 1g |
¥6935.00 | 2024-07-28 | |
eNovation Chemicals LLC | Y1253480-250mg |
methyl 4-(2-(trimethylsilyl)ethynyl)benzoate |
75867-41-3 | 95% | 250mg |
$330 | 2024-06-07 | |
abcr | AB446662-250 mg |
Methyl 4-(2-(trimethylsilyl)ethynyl)benzoate; . |
75867-41-3 | 250MG |
€756.10 | 2023-07-18 | ||
abcr | AB446662-500mg |
Methyl 4-(2-(trimethylsilyl)ethynyl)benzoate; . |
75867-41-3 | 500mg |
€1038.60 | 2025-02-27 | ||
abcr | AB446662-100mg |
Methyl 4-(2-(trimethylsilyl)ethynyl)benzoate; . |
75867-41-3 | 100mg |
€442.30 | 2025-02-27 | ||
Ambeed | A884621-250mg |
Methyl 4-((trimethylsilyl)ethynyl)benzoate |
75867-41-3 | 95% | 250mg |
$325.0 | 2024-04-17 | |
A2B Chem LLC | AE05646-1g |
Methyl 4-((trimethylsilyl)ethynyl)benzoate |
75867-41-3 | 95% | 1g |
$1188.00 | 2024-04-19 | |
Aaron | AR008PUI-100mg |
Methyl 4-(2-(trimethylsilyl)ethynyl)benzoate |
75867-41-3 | 95% | 100mg |
$167.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1253480-1g |
methyl 4-(2-(trimethylsilyl)ethynyl)benzoate |
75867-41-3 | 95% | 1g |
$805 | 2025-02-20 |
Methyl 4-((trimethylsilyl)ethynyl)benzoate Related Literature
-
Catiúcia R. M. O. Matos,Charlie V. Sarmiento,Henrique C. Silva,Glaucio B. Ferreira,Guilherme P. Guedes,Wallace C. Nunes,Célia M. Ronconi Dalton Trans. 2021 50 15003
-
Anja C. Pauly,Patrick Theato Polym. Chem. 2012 3 1769
-
Soumitra Bhowmik,Maruthi Konda,Apurba K. Das RSC Adv. 2017 7 47695
-
Anja C. Pauly,Patrick Theato Polym. Chem. 2012 3 1769
Additional information on Methyl 4-((trimethylsilyl)ethynyl)benzoate
Research Briefing on Methyl 4-((trimethylsilyl)ethynyl)benzoate (CAS: 75867-41-3) in Chemical Biology and Pharmaceutical Applications
Methyl 4-((trimethylsilyl)ethynyl)benzoate (CAS: 75867-41-3) is a specialized chemical compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its trimethylsilyl-protected ethynyl group and benzoate ester functionality, serves as a versatile building block in organic synthesis and drug discovery. Recent studies have explored its utility in click chemistry, bioconjugation, and as a precursor for more complex molecular architectures.
One of the key applications of Methyl 4-((trimethylsilyl)ethynyl)benzoate is in the synthesis of alkynyl-containing compounds, which are pivotal in the development of targeted therapeutics and diagnostic agents. The trimethylsilyl (TMS) group acts as a protective moiety for the ethynyl functionality, enabling selective deprotection and subsequent coupling reactions under mild conditions. This feature has been leveraged in the design of novel drug candidates and bioconjugates, particularly in the context of cancer therapy and imaging.
Recent advancements in the use of Methyl 4-((trimethylsilyl)ethynyl)benzoate include its incorporation into metal-catalyzed coupling reactions, such as Sonogashira and Huisgen cycloaddition reactions. These methodologies facilitate the efficient construction of carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis of bioactive molecules. For instance, researchers have reported the successful application of this compound in the synthesis of fluorescent probes for cellular imaging, highlighting its potential in diagnostic applications.
In addition to its synthetic utility, Methyl 4-((trimethylsilyl)ethynyl)benzoate has been investigated for its role in the development of small-molecule inhibitors. A 2023 study demonstrated its use as a key intermediate in the synthesis of kinase inhibitors, which exhibit promising activity against various cancer cell lines. The study underscored the compound's ability to serve as a scaffold for the introduction of diverse pharmacophores, thereby enabling the optimization of drug-like properties.
Furthermore, the compound's stability and compatibility with a range of reaction conditions make it an attractive candidate for high-throughput screening and combinatorial chemistry. Recent publications have highlighted its use in the generation of compound libraries, which are screened for biological activity against targets such as G-protein-coupled receptors (GPCRs) and enzymes involved in inflammatory pathways.
Despite its demonstrated utility, challenges remain in the large-scale production and purification of Methyl 4-((trimethylsilyl)ethynyl)benzoate. Researchers are actively exploring greener synthetic routes and improved purification techniques to address these limitations. For example, a 2022 study reported a solvent-free synthesis approach that reduces environmental impact while maintaining high yield and purity.
In conclusion, Methyl 4-((trimethylsilyl)ethynyl)benzoate (CAS: 75867-41-3) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility in synthetic chemistry, combined with its potential in drug discovery and diagnostics, positions it as a compound of enduring interest. Future research is expected to further expand its applications, particularly in the development of next-generation therapeutics and imaging agents.
75867-41-3 (Methyl 4-((trimethylsilyl)ethynyl)benzoate) Related Products
- 923176-76-5(N-cyclopentyl-2-(2-formyl-4-methoxyphenoxy)acetamide)
- 113571-15-6(4,6-dibromo-2,3-dichloroaniline)
- 847938-52-7(6-chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]pyridine-3-carboxamide)
- 1185242-13-0(4’-Tosyl Mycophenolic Acid-d3)
- 2287333-35-9(1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane)
- 2680870-93-1(benzyl N-3-(4-methylbenzoyl)-4H,5H,6H-cyclopentabthiophen-2-ylcarbamate)
- 704205-92-5(2-(4-ethylphenyl)butanedioic Acid)
- 2727251-90-1((R)-1-(2,3,5-Trifluorophenyl)ethanamine hydrochloride)
- 2172465-70-0(2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-oxabicyclo3.2.0heptan-6-ylacetic acid)
- 672952-10-2(N'-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]thiophene-2-carbohydrazide)
